4-Bromo-5,6,7,8-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5,6,7,8-tetrahydroquinoline is a chemical compound with the CAS Number: 881204-70-2 . It has a molecular weight of 212.09 and is typically in liquid form .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The molecular formula of 4-Bromo-5,6,7,8-tetrahydroquinoline is C9H10BrN . The molecular weight is 212.0864 .
Chemical Reactions Analysis
The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .
Wissenschaftliche Forschungsanwendungen
Synthesis of Quinoline Derivatives
4-Bromo-5,6,7,8-tetrahydroquinoline is valuable in synthesizing quinoline derivatives. Şahin et al. (2008) demonstrated its use in the efficient and selective synthesis of tribromoquinoline and dibromo-1,2,3,4-tetrahydroquinoline, pivotal in creating novel trisubstituted quinoline derivatives (Şahin et al., 2008).
Preparation of Imides and Other Compounds
In 2002, Abramov et al. reported using 4-bromo-5-nitrophthalonitrile, structurally related to 4-bromo-5,6,7,8-tetrahydroquinoline, for synthesizing dicyano tetrahydroquinoxalines. These compounds are precursors for imides, phthalocyanines, and hexazocyclanes, highlighting its utility in creating diverse chemical structures (Abramov et al., 2002).
Intermediate in PI3K/mTOR Inhibitors Synthesis
Fei Lei et al. (2015) identified a compound synthesized from 6-bromoquinolin-4-ol, closely related to 4-bromo-5,6,7,8-tetrahydroquinoline, as an important intermediate in the synthesis of PI3K/mTOR inhibitors. This showcases its significance in pharmaceutical chemistry (Fei Lei et al., 2015).
Synthesis of Biologically Active Compounds
The synthesis of 6-bromo-4-iodoquinoline, a derivative of 4-bromo-5,6,7,8-tetrahydroquinoline, has been reported by Wenhui Wang et al. (2015) as an intermediate for various biologically active compounds, including GSK2126458 (Wenhui Wang et al., 2015).
Photolabile Protecting Group for Carboxylic Acids
Fedoryak and Dore (2002) described the use of brominated hydroxyquinoline, similar to 4-bromo-5,6,7,8-tetrahydroquinoline, as a photolabile protecting group for carboxylic acids. Its high efficiency and suitability for in vivo use make it a valuable tool in biochemistry (Fedoryak & Dore, 2002).
Synthesis of Trifluoromethyl-containing Compounds
Johnson et al. (2013) highlighted the synthesis of tetrahydroquinolines and tetrahydronaphthyridines with trifluoromethyl groups, indicating the chemical's role in creating compounds with potential medicinal value (Johnson et al., 2013).
Wirkmechanismus
Target of Action
It is known that quinoline-based compounds, which include 4-bromo-5,6,7,8-tetrahydroquinoline, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that quinoline-based compounds interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline-based compounds are known to affect a variety of biochemical pathways, leading to downstream effects .
Result of Action
Quinoline-based compounds are known to have a variety of effects at the molecular and cellular level .
Safety and Hazards
The safety information for 4-Bromo-5,6,7,8-tetrahydroquinoline includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, and avoiding contact with skin and eyes .
Zukünftige Richtungen
While specific future directions for 4-Bromo-5,6,7,8-tetrahydroquinoline were not found, research into similar compounds such as substituted quinolines and tetrahydroquinolines continues to be an active area of study . These compounds are being explored for their potential medicinal benefits, including anti-inflammatory, antimalarial, antitubercular, antibacterial, and antiviral activities .
Eigenschaften
IUPAC Name |
4-bromo-5,6,7,8-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXCEWIDPHPVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
881204-70-2 |
Source
|
Record name | 4-bromo-5,6,7,8-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.